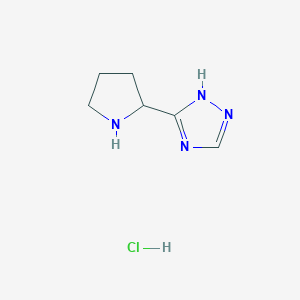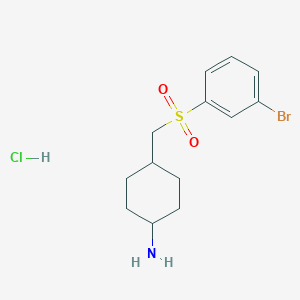
4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one” are not available, related compounds such as “(5-bromo-4-methylpyridin-2-yl)methanamine” and “1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-one” have been synthesized . The synthesis of these compounds could potentially provide insights into the synthesis of “4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one”.Aplicaciones Científicas De Investigación
PET Imaging Agent Synthesis
One significant application of compounds related to 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one is in the synthesis of PET (Positron Emission Tomography) imaging agents. The study by Wang et al. (2018) discusses the synthesis of a compound with structural similarities for imaging the IRAK4 enzyme in neuroinflammation. This demonstrates the potential of such compounds in diagnostic imaging, particularly in neurological conditions (Wang et al., 2018).
Chemical Synthesis and Applications
Compounds structurally similar to 4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one have been synthesized for various applications. Mishriky and Moustafa (2013) synthesized a related compound through nucleophilic substitution, highlighting its potential in chemical synthesis and applications (Mishriky & Moustafa, 2013).
Catalysis and Chemical Reactions
Merkel et al. (2005) conducted research on dicopper(II) complexes, incorporating similar compounds to study their influence on catecholase activity. This research provides insights into catalysis and enzymatic reactions in biochemistry (Merkel et al., 2005).
Spectral and Electrochemical Properties
Amudha, Thirumavalavan, and Kandaswamy (1999) explored the spectral, electrochemical, and magnetic properties of phenoxo-bridged dicopper(II) complexes derived from similar ligands. This study highlights the role of such compounds in understanding the electrochemical properties of complex molecules (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Propiedades
IUPAC Name |
4-(5-bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-8-5-10(13-6-9(8)12)15-4-3-14(2)11(16)7-15/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQPDFZEKQRTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCN(C(=O)C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-4-methylpyridin-2-yl)-1-methylpiperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)
dimethyl-](/img/structure/B1411846.png)

![Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1411848.png)




![3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411855.png)
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411857.png)


![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)